![molecular formula C20H26N4O3 B10990513 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B10990513.png)
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spirocyclic structure, which contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4Reaction conditions often include the use of solvents like methanol and reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various biological receptors, potentially disrupting microbial cell membranes or inhibiting key enzymes involved in microbial metabolism . The spirocyclic core may also contribute to the compound’s overall bioactivity by enhancing its stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazine carboxamides
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
Compared to similar compounds, 3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-hydroxy-1,3-diazaspiro[4.4]non-1-en-4-one stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure enhances its stability and binding affinity, making it a promising candidate for various applications .
Properties
Molecular Formula |
C20H26N4O3 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C20H26N4O3/c25-17(15-24-18(26)20(21-19(24)27)8-4-5-9-20)23-12-10-22(11-13-23)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-15H2,(H,21,27) |
InChI Key |
KOLXRBDFVCELIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



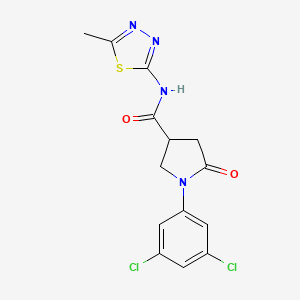
![N-[1-(3,4-Dimethoxyphenyl)-2-methylpropyl]-4-[2-(4-pyridyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B10990434.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10990441.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-5-yl)propanamide](/img/structure/B10990446.png)
![N-[5-chloro-2-(2-oxopyrrolidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B10990454.png)
![Methyl 2-[({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)amino]benzoate](/img/structure/B10990468.png)

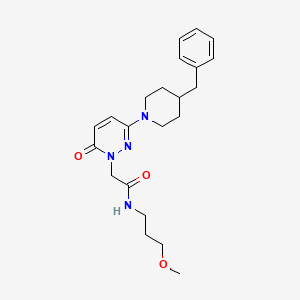
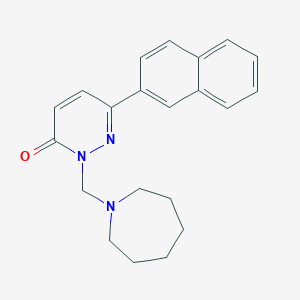
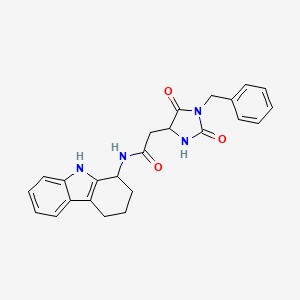
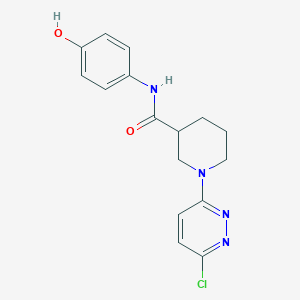
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B10990499.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10990502.png)
